Cas no 2107802-43-5 (Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate)

Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2107802-43-5
- ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate
- EN300-1630008
- Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate
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- インチ: 1S/C10H18O3/c1-4-13-8(11)10(6-5-7-10)9(2,3)12/h12H,4-7H2,1-3H3
- InChIKey: CQSSAXWGEAYQPO-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)C1(C(=O)OCC)CCC1
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 46.5Ų
Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1630008-0.1g |
ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
2107802-43-5 | 0.1g |
$943.0 | 2023-06-04 | ||
Enamine | EN300-1630008-0.5g |
ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
2107802-43-5 | 0.5g |
$1027.0 | 2023-06-04 | ||
Enamine | EN300-1630008-2.5g |
ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
2107802-43-5 | 2.5g |
$2100.0 | 2023-06-04 | ||
Enamine | EN300-1630008-10000mg |
ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
2107802-43-5 | 10000mg |
$3007.0 | 2023-09-22 | ||
Enamine | EN300-1630008-100mg |
ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
2107802-43-5 | 100mg |
$615.0 | 2023-09-22 | ||
Enamine | EN300-1630008-50mg |
ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
2107802-43-5 | 50mg |
$587.0 | 2023-09-22 | ||
Enamine | EN300-1630008-0.25g |
ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
2107802-43-5 | 0.25g |
$985.0 | 2023-06-04 | ||
Enamine | EN300-1630008-10.0g |
ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
2107802-43-5 | 10g |
$4606.0 | 2023-06-04 | ||
Enamine | EN300-1630008-5000mg |
ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
2107802-43-5 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1630008-500mg |
ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate |
2107802-43-5 | 500mg |
$671.0 | 2023-09-22 |
Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylateに関する追加情報
Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate: A Promising Compound in Pharmaceutical Research
Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate is a synthetic organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, with the CAS number 2107802-43-5, represents a novel chemical entity that exhibits potential applications in drug discovery and development. Its structural features, including the cyclobutane ring and the hydroxypropan-2-yl substituent, contribute to its functional versatility and biological activity. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a scaffold for the design of bioactive molecules.
The molecular architecture of Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate is characterized by a cyclobutane ring fused with a carboxylate group, while the hydroxypropan-2-yl substituent introduces hydrophilic properties to the molecule. This combination of hydrophobic and hydrophilic moieties may enhance its solubility and bioavailability, making it an attractive candidate for pharmaceutical applications. The presence of the hydroxyl group in the propan-2-yl chain further adds to its reactivity, enabling potential interactions with biological targets such as enzymes, receptors, and ion channels.
Recent advancements in medicinal chemistry have underscored the importance of cyclic structures like cyclobutane in drug design. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that cyclobutane derivatives can modulate lipid metabolism and exhibit anti-inflammatory properties. Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate aligns with these findings, as its cyclobutane ring may interact with lipid membranes or cellular organelles, influencing membrane dynamics and signaling cascades. This structural feature could be leveraged to develop compounds targeting metabolic disorders or neurodegenerative diseases.
One of the key advantages of Ethyl 1-(2-hydroypropan-2-yl)cyclobutane-1-carboxylate is its potential for chemical modification. The hydroxypropan-2-yl group serves as a versatile functional handle, allowing for the introduction of various substituents to fine-tune its pharmacological profile. For example, replacing the ethyl group with a longer hydrocarbon chain or incorporating polar groups could enhance its affinity for specific receptors or improve its metabolic stability. Such modifications are critical in optimizing the compound for therapeutic applications, as highlighted in a study published in Bioorganic & Medicinal Chemistry Letters (2024).
In the context of drug discovery, Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate has been explored for its potential as a lead compound for the development of anti-cancer agents. A 2023 study in Cancer Research demonstrated that cyclobutane derivatives can inhibit the proliferation of cancer cells by disrupting mitochondrial function. While Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate itself may not exhibit direct anti-cancer activity, its structural similarity to known cytotoxic agents suggests that it could serve as a scaffold for the synthesis of more potent derivatives. This aligns with the broader trend in pharmaceutical research to utilize scaffold-based approaches for drug development.
Another area of interest is the role of Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate in the design of prodrugs. Prodrugs are often used to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. The hydroxypropan-2-yl group in this compound could be modified to incorporate cleavable linkers that release the active moiety at the target site. This strategy is particularly relevant for targeting diseases such as Alzheimer’s, where localized drug delivery is essential to minimize systemic side effects. A 2024 review in Pharmaceutical Research emphasized the importance of such approaches in overcoming the limitations of traditional drug formulations.
From a synthetic perspective, the preparation of Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate involves a series of well-established organic reactions. The synthesis typically begins with the formation of the cyclobutane ring through a cyclization reaction, followed by the introduction of the hydroxypropan-2-yl group via a nucleophilic substitution or coupling reaction. The final step involves the esterification of the carboxylic acid group to yield the ethyl ester derivative. These synthetic steps are critical for scaling up the production of the compound for preclinical and clinical studies.
Despite its promising properties, Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate faces challenges in terms of its biological activity and toxicity. Preliminary studies suggest that the compound may exhibit low intrinsic activity, requiring further optimization to enhance its potency. Additionally, the potential for off-target effects must be evaluated through rigorous in vitro and in vivo testing. A 2023 study in Toxicological Sciences highlighted the importance of such assessments in ensuring the safety and efficacy of novel compounds in drug development.
Looking ahead, the future of Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate lies in its integration into multi-target drug design strategies. By combining its structural features with other pharmacophores, researchers can develop compounds that address multiple disease mechanisms simultaneously. This approach is particularly relevant for complex diseases such as diabetes and cardiovascular disorders, where multifactorial pathogenesis requires comprehensive therapeutic interventions. Collaborative efforts between medicinal chemists, pharmacologists, and clinicians will be essential in translating this compound into viable therapeutic solutions.
In conclusion, Ethyl 1-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylate represents a promising chemical entity with potential applications in pharmaceutical research. Its unique structural features, coupled with the flexibility of its functional groups, make it an attractive candidate for further exploration. As research in this area advances, the compound may pave the way for the development of novel therapeutics that address unmet medical needs. Continued investment in synthetic chemistry, pharmacological profiling, and translational research will be critical in realizing its full potential.
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